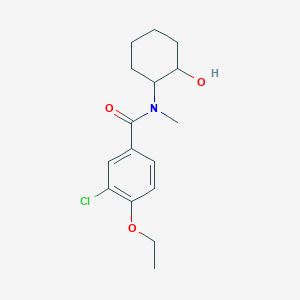
N-(2-cyanophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyanophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, also known as CTB, is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. CTB is a member of the benzothiophene family, which has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
Mecanismo De Acción
The exact mechanism of action of N-(2-cyanophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is not fully understood, but it is believed to act as a partial agonist at the dopamine D3 receptor. This receptor is primarily located in the mesolimbic dopamine system, which is involved in the regulation of reward and motivation. This compound has also been shown to modulate the activity of other neurotransmitters, including serotonin and noradrenaline.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including modulation of neurotransmitter release, changes in gene expression, and alterations in protein phosphorylation. In animal models, this compound has been shown to have anxiolytic and antidepressant effects, as well as improving cognitive function and reducing drug-seeking behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-cyanophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is its high affinity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one of the limitations of this compound is its relatively low selectivity for the dopamine D3 receptor, which can lead to off-target effects.
Direcciones Futuras
There are several potential future directions for research on N-(2-cyanophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide. One area of interest is its potential as a treatment for drug addiction, particularly cocaine addiction, due to its ability to reduce drug-seeking behavior in animal models. Another area of interest is its potential as a treatment for psychiatric disorders, such as depression and anxiety, due to its anxiolytic and antidepressant effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential off-target effects.
Métodos De Síntesis
The synthesis of N-(2-cyanophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide involves the reaction of 2-cyanobenzaldehyde with 2-aminothiophenol in the presence of a catalyst to form the intermediate product, which is then further reacted with an acid chloride to yield the final product. The synthesis of this compound is relatively simple and can be performed using standard laboratory techniques.
Aplicaciones Científicas De Investigación
N-(2-cyanophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has been extensively studied for its potential pharmacological properties, particularly in the field of neuroscience. It has been shown to have a high affinity for the dopamine D3 receptor, which is involved in the regulation of mood, motivation, and reward. This compound has also been shown to have anxiolytic and antidepressant effects in animal models.
Propiedades
IUPAC Name |
N-(2-cyanophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c17-10-12-6-1-3-7-13(12)18-16(19)15-9-11-5-2-4-8-14(11)20-15/h1,3,6-7,9H,2,4-5,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWZIBIRXMJBDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]acetamide](/img/structure/B5334000.png)

![2-[1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)pyrrolidin-2-yl]pyridine](/img/structure/B5334020.png)
![N-{3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]acryloyl}phenylalanine](/img/structure/B5334022.png)
![[1-(5,6-dimethylpyrimidin-4-yl)-3-(4-fluorobenzyl)piperidin-3-yl]methanol](/img/structure/B5334046.png)
![4-{5-methyl-6-[(2-methylpyridin-3-yl)oxy]pyrimidin-4-yl}-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5334057.png)
![2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propan-2-amine](/img/structure/B5334064.png)
![3-{[(3-cyano-2-thienyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5334068.png)
![(4aS*,8aR*)-1-isobutyl-6-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5334080.png)


![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5334104.png)
![1'-[4-(methylsulfonyl)benzyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5334109.png)

